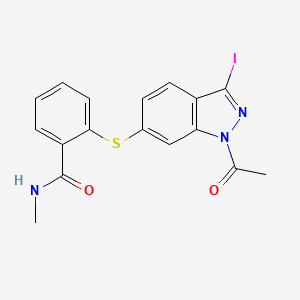
2-((1-Acetyl-3-iodo-1H-indazol-6-yl)thio)-N-methylbenzamide (Axitinib Impurity)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound plays a crucial role in the pharmaceutical industry, particularly in the production of targeted cancer therapies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Acetyl-3-iodo-1H-indazol-6-yl)thio)-N-methylbenzamide involves multiple steps, starting from the appropriate indazole derivative. The key steps include iodination, acetylation, and thiolation reactions. The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up to meet the demands of pharmaceutical manufacturing. The process involves large-scale reactors and precise control of reaction parameters to ensure high yield and purity. Companies like Dezhou Haizhi Pharma specialize in the large-scale production of this compound, offering it in quantities ranging from grams to multi-tons .
Análisis De Reacciones Químicas
Types of Reactions
2-((1-Acetyl-3-iodo-1H-indazol-6-yl)thio)-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions may involve reagents such as sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur, especially at the iodine atom, using reagents like sodium azide (NaN₃).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in an aqueous medium.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Sodium azide (NaN₃) in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions include various derivatives of the parent compound, which can be further utilized in the synthesis of more complex molecules .
Aplicaciones Científicas De Investigación
2-((1-Acetyl-3-iodo-1H-indazol-6-yl)thio)-N-methylbenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Crucial in the development of Axitinib, a drug used in cancer therapy.
Mecanismo De Acción
The mechanism of action of 2-((1-Acetyl-3-iodo-1H-indazol-6-yl)thio)-N-methylbenzamide is primarily related to its role as an intermediate in the synthesis of Axitinib. Axitinib works by inhibiting tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell division and survival. By inhibiting these enzymes, Axitinib can effectively reduce the growth and proliferation of cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- 2-((1-Acetyl-3-chloro-1H-indazol-6-yl)thio)-N-methylbenzamide
- 2-((1-Acetyl-3-bromo-1H-indazol-6-yl)thio)-N-methylbenzamide
- 2-((1-Acetyl-3-fluoro-1H-indazol-6-yl)thio)-N-methylbenzamide
Uniqueness
2-((1-Acetyl-3-iodo-1H-indazol-6-yl)thio)-N-methylbenzamide is unique due to the presence of the iodine atom, which can significantly influence its reactivity and the types of reactions it can undergo. This uniqueness makes it a valuable intermediate in the synthesis of specific pharmaceuticals, particularly Axitinib .
Propiedades
IUPAC Name |
2-(1-acetyl-3-iodoindazol-6-yl)sulfanyl-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14IN3O2S/c1-10(22)21-14-9-11(7-8-12(14)16(18)20-21)24-15-6-4-3-5-13(15)17(23)19-2/h3-9H,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHUHBTLTOGAYQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=C(C=CC(=C2)SC3=CC=CC=C3C(=O)NC)C(=N1)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14IN3O2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














